molecular formula C16H26N4O4S B5679291 (4aS*,7aR*)-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5679291
M. Wt: 370.5 g/mol
InChI Key: CXNYQJHZQZSDNX-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a structurally complex molecule. While no direct studies on this exact compound were found, the research on similar compounds, particularly those involving pyrazole and oxadiazole derivatives, is extensive. These compounds often exhibit significant chemical and pharmacological properties, making them of interest in various scientific fields.

Synthesis Analysis

Synthesis of related compounds involves complex organic reactions. For instance, Shandala, Ayoub, and Mohammad (1984) describe the reaction of ethyl β-methoxycrotonate with substituted carbonyl compounds to yield 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones (Shandala, Ayoub, & Mohammad, 1984). Such reactions are indicative of the complexity involved in synthesizing compounds similar to the one .

Molecular Structure Analysis

The molecular structure of related compounds has been studied through various spectroscopic techniques. For example, Chimichi et al. (1996) used NMR spectroscopy and X-ray diffraction analysis to elucidate the structure of pyrazolo[1,5-a]pyrimidines (Chimichi et al., 1996).

Chemical Reactions and Properties

Compounds similar to the one often undergo various chemical reactions. For instance, the reaction of pyrazolopyrimidines with dimethyl sulfate was studied by Chimichi et al. (1996), revealing insights into the reactivity of such compounds (Chimichi et al., 1996).

Physical Properties Analysis

The physical properties of these compounds, like solubility and melting points, are typically determined through experimental methods. The physical properties can vary significantly depending on the specific substituents and structure of the molecule.

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are influenced by the molecular structure. Studies such as those by Chimichi et al. (1996) provide insights into how structural variations affect the chemical properties of pyrazole derivatives (Chimichi et al., 1996).

properties

IUPAC Name

(4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4S/c1-12(2)4-5-19-6-7-20(14-11-25(21,22)10-13(14)19)8-16-17-15(9-23-3)18-24-16/h4,13-14H,5-11H2,1-3H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNYQJHZQZSDNX-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(C2C1CS(=O)(=O)C2)CC3=NC(=NO3)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)CC3=NC(=NO3)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide

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